1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
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Overview
Description
The compound "1-(1-Boc-piperidin-4-yl)piperazine hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ability to modulate the physicochemical and pharmacokinetic properties of pharmaceutical agents. Piperazine derivatives have been explored for a variety of biological activities, including anti-acetylcholinesterase, antidepressant, antianxiety, and as inhibitors of various enzymes such as acetyl-CoA carboxylase and soluble epoxide hydrolase [5
Scientific Research Applications
Novel ACC Inhibitors Synthesis
Chonan et al. (2011) explored the synthesis of novel (4-piperidinyl)-piperazine derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC), which play a crucial role in fatty acid metabolism. The study highlighted the optimization of substituents on the piperidine ring, leading to significant inhibitory activities in both enzyme and cell-based assays. This research underscores the potential of 1-Boc-piperidin-4-yl)piperazine derivatives in developing treatments for metabolic disorders, such as obesity and diabetes, by targeting ACC enzymes (Chonan et al., 2011).
α1-AR Antagonists Development
Jia Li et al. (2008) designed and synthesized derivatives of 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine, evaluating their potential as α1-adrenergic receptor (α1-AR) antagonists. The research identified compounds with promising α1-AR antagonistic activities, indicating the role of 1-Boc-piperidin-4-yl)piperazine derivatives in developing new therapeutic agents for conditions like hypertension and benign prostatic hyperplasia (Jia Li et al., 2008).
Advanced Synthesis Techniques
Magano et al. (2008) reported a scalable and practical synthesis of 1-(7-fluoro-naphthalen-1-yl)piperazine hydrochloride, employing a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction. This methodology, which involves 1-Boc-piperazine, highlights the compound's utility in creating complex molecular structures with potential pharmaceutical applications, especially in the synthesis of compounds with enhanced pharmacokinetic profiles (Magano et al., 2008).
Dendritic Melamine Synthesis
Sacalis et al. (2019) developed novel meta-tri- and dimeric tetravalent N-substituted melamines incorporating piperidin-4-yl groups, starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2). This research demonstrates the compound's application in creating dendritic structures for potential use in nanotechnology and materials science (Sacalis et al., 2019).
HIV-1 Entry Inhibitors Design
Dong et al. (2012) designed, synthesized, and evaluated 1,4-disubstituted piperidine/piperazine derivatives for their activities against HIV-1. The study identified compounds with potent anti-HIV-1 activities, showcasing the role of 1-Boc-piperidin-4-yl)piperazine derivatives in the development of new antiviral therapies (Dong et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGSFPZGUVWJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590458 |
Source
|
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride | |
CAS RN |
205059-39-8 |
Source
|
Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205059-39-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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